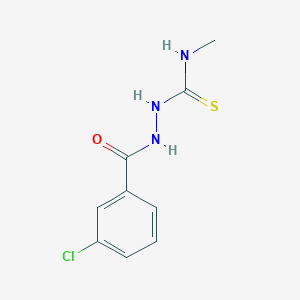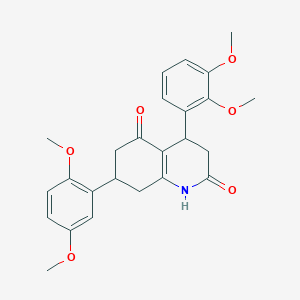![molecular formula C18H20N6O B5507804 2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)
2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions. One method for synthesizing similar molecules involves a one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines, which could be analogous to the target compound. This process includes steps like deprotection, imination, acid-promoted heterocyclization, and aromatization, demonstrating the complexity involved in synthesizing such compounds (Tseng et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been studied using various techniques. For instance, the structure of a Schiff base ligand of 4-aminoantipyrine was analyzed through single-crystal X-ray diffraction, revealing its trans configuration and crystalline form, providing insights into how similar analyses could be applied to understand the structural intricacies of the target compound (Alam & Lee, 2012).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds suggest a range of activities. For example, N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides exhibit various biological activities, hinting at the potential reactivity and functional versatility of the target molecule (Menozzi et al., 1993).
Physical Properties Analysis
The physical properties of compounds with similar structures, such as solubility, melting points, and crystalline forms, are crucial for their application in various fields. These properties can be inferred from studies like the crystal structure analysis of zinc complexes, providing a foundation for predicting the behavior of the target compound in different environments (Wang et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Researchers have focused on the synthesis of novel heterocyclic compounds using derivatives similar to the compound . These studies involve the creation of various derivatives that are evaluated for their antimicrobial, anti-inflammatory, and anticancer activities.
A study described the synthesis of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, evaluating their antimicrobial and anti-inflammatory activities. The process utilized a multi-component cyclo-condensation reaction, showcasing the compound's utility in generating structurally diverse libraries of biologically active molecules (Kendre, Landge, & Bhusare, 2015).
Another research effort involved the generation of a structurally diverse library through alkylation and ring closure reactions, using a ketonic Mannich base derived from 2-acetylthiophene as a starting material. This study highlights the compound's versatility in synthesizing a variety of heterocyclic compounds with potential pharmacological activities (Roman, 2013).
Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups were synthesized, demonstrating the compound's application in creating new molecules with enhanced antimicrobial activities. This research emphasizes the compound's role in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Anticancer and Anti-Inflammatory Applications
The compound and its derivatives have been studied for potential anticancer and anti-inflammatory properties.
- Synthesis of pyrazolo[3,4-d]pyrimidines derivatives showed promising results as anticancer and anti-5-lipoxygenase agents, suggesting the compound's contribution to developing new therapeutic agents (Rahmouni et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-18(2,3)17(25)21-14-7-5-13(6-8-14)20-15-9-10-16(23-22-15)24-12-4-11-19-24/h4-12H,1-3H3,(H,20,22)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUNNBMWCRBXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5507738.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)




![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)
![5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide](/img/structure/B5507781.png)


![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B5507803.png)
![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5507815.png)
![N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide](/img/structure/B5507826.png)